molecular formula C6H13ClINO B14074309 4-(2-Iodoethyl)morpholin-4-ium;chloride

4-(2-Iodoethyl)morpholin-4-ium;chloride

Cat. No.: B14074309
M. Wt: 277.53 g/mol
InChI Key: HHBYQAHEPOIELB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Iodoethyl)morpholin-4-ium chloride typically involves the reaction of morpholine with 2-iodoethanol in the presence of a suitable base, followed by quaternization with hydrochloric acid . The reaction conditions often include:

    Reactants: Morpholine and 2-iodoethanol

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Anhydrous ethanol or acetonitrile

    Temperature: Room temperature to 60°C

    Quaternization: Addition of hydrochloric acid to form the chloride salt

Industrial Production Methods

In an industrial setting, the production of 4-(2-Iodoethyl)morpholin-4-ium chloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Iodoethyl)morpholin-4-ium chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodoethyl group can be replaced by other nucleophiles such as thiols, amines, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the iodoethyl group to ethyl or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium thiolate, sodium azide, or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Nucleophilic Substitution: Thiomorpholine derivatives, azidoethylmorpholine, or alkoxymorpholine.

    Oxidation: Sulfoxides or sulfones of the morpholine ring.

    Reduction: Ethylmorpholine or other reduced derivatives.

Mechanism of Action

The mechanism of action of 4-(2-Iodoethyl)morpholin-4-ium chloride involves its ability to act as an alkylating agent. The iodoethyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds . This property makes it useful in studying enzyme mechanisms and protein modifications. The molecular targets and pathways involved include:

Comparison with Similar Compounds

4-(2-Iodoethyl)morpholin-4-ium chloride can be compared with other similar compounds, such as:

    4-(2-Bromoethyl)morpholin-4-ium chloride: Similar structure but with a bromoethyl group instead of an iodoethyl group. The iodoethyl group is more reactive due to the larger atomic radius and lower bond dissociation energy of iodine.

    4-(2-Chloroethyl)morpholin-4-ium chloride: Contains a chloroethyl group, which is less reactive than the iodoethyl group. The chloride derivative is more stable but less effective as an alkylating agent.

    4-(2-Fluoroethyl)morpholin-4-ium chloride: Features a fluoroethyl group, which is the least reactive among the halogenated derivatives. The fluoroethyl group provides higher stability but lower reactivity.

The uniqueness of 4-(2-Iodoethyl)morpholin-4-ium chloride lies in its high reactivity and ability to form stable covalent bonds with nucleophilic sites, making it a valuable tool in chemical and biological research .

Properties

Molecular Formula

C6H13ClINO

Molecular Weight

277.53 g/mol

IUPAC Name

4-(2-iodoethyl)morpholin-4-ium;chloride

InChI

InChI=1S/C6H12INO.ClH/c7-1-2-8-3-5-9-6-4-8;/h1-6H2;1H

InChI Key

HHBYQAHEPOIELB-UHFFFAOYSA-N

Canonical SMILES

C1COCC[NH+]1CCI.[Cl-]

Origin of Product

United States

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